![molecular formula C16H13NO3 B2964837 N-([2,2'-联呋喃]-5-基甲基)苯甲酰胺 CAS No. 2034489-99-9](/img/structure/B2964837.png)

N-([2,2'-联呋喃]-5-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . N-Benzylbenzamide is a related compound with the molecular formula C14H13NO .

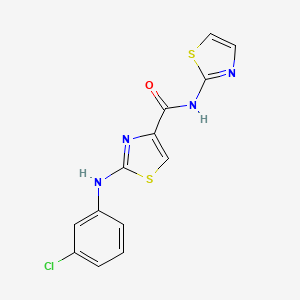

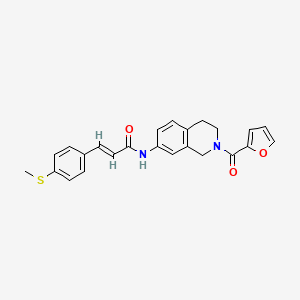

Molecular Structure Analysis

The structure of benzamide and N-Benzylbenzamide can be viewed using computational methods . The compound crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna 2 1 .Physical and Chemical Properties Analysis

Benzamide has a molecular weight of 121.1366 g/mol . N-Benzylbenzamide has a molecular weight of 211.26 g/mol .科学研究应用

抗心律失常活性

已合成具有杂环酰胺侧链的苯甲酰胺,包括类似于 N-([2,2'-联呋喃]-5-基甲基)苯甲酰胺的化合物,并评估了它们的抗心律失常活性。研究发现,源自苯甲酰胺的具有特定环取代基的化合物在小鼠中显示出有效的口服抗心律失常作用,突出了它们在治疗心律失常的临床应用潜力 (Banitt 等人,1977)。

结构分析

对 N-(吡啶-2-基甲基)苯甲酰胺衍生物的晶体结构和 Hirshfeld 表面分析的研究提供了对苯甲酰胺化合物的分子相互作用和结构取向的见解。这有助于更深入地了解它们的化学性质和潜在应用 (Artheswari 等人,2019)。

血管内皮生长因子抑制

苯甲酰胺衍生物已被确定为血管内皮生长因子受体-2 (VEGFR-2) 的有效和选择性抑制剂,表明它们通过抑制血管生成来治疗癌症的潜力。这项研究强调了苯甲酰胺化合物在肿瘤学中的治疗应用 (Borzilleri 等人,2006)。

组蛋白脱乙酰酶抑制

苯甲酰胺化合物 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺已显示为组蛋白脱乙酰酶 (HDAC) 的口服活性抑制剂,通过阻断癌细胞增殖和诱导凋亡来展示抗癌活性。这突出了苯甲酰胺在开发新的癌症疗法中的作用 (Zhou 等人,2008)。

催化和绿色化学

关于可回收 Keggin 杂多酸在无溶剂条件和微波辐照下合成 2-苯甲酰氨基-N-苯基-苯甲酰胺衍生物的研究指出了苯甲酰胺衍生物的环保催化应用。这项研究强调了苯甲酰胺在可持续化学中的重要性及其潜在的生物活性 (Ighilahriz-Boubchir 等人,2017)。

作用机制

Target of Action

Similar compounds such as n-benzimidazol-2yl benzamide analogues have been found to be allosteric activators of human glucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and has a significant impact on glucose homeostasis .

Mode of Action

Related compounds have been shown to increase the catalytic action of glucokinase . This is achieved through molecular docking investigations predicting the bonding interactions of these derivatives with the residues in the allosteric site of the glucokinase protein .

Biochemical Pathways

Allosteric activators of human glucokinase, such as n-benzimidazol-2yl benzamide analogues, have been associated with significant hypoglycemic effects for the therapy of type-2 diabetes . This suggests that N-([2,2’-bifuran]-5-ylmethyl)benzamide may also influence glucose metabolism pathways.

Result of Action

Related compounds have been found to strongly increase the catalytic action of glucokinase, suggesting potential hypoglycemic effects .

安全和危害

属性

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(12-5-2-1-3-6-12)17-11-13-8-9-15(20-13)14-7-4-10-19-14/h1-10H,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIDUCCMCYUFMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2964758.png)

![4-[[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2964759.png)

![(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine](/img/structure/B2964762.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2964764.png)

![3-(4-Methoxyphenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2964766.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964767.png)

![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)

![4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2964776.png)